molecular formula C10H10F3NO3S2 B1443764 [6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid CAS No. 1053659-72-5

[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid

Cat. No.: B1443764
CAS No.: 1053659-72-5
M. Wt: 313.3 g/mol
InChI Key: XQOXACYAVWRULZ-UHFFFAOYSA-N
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Description

[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid (: 1053659-72-5) is a high-purity chemical intermediate offered with a guaranteed purity of 95% or higher . This compound has a molecular formula of C 10 H 10 F 3 NO 3 S 2 and a molecular weight of 313.31 g/mol . This multifunctional molecule is characterized by a central 4-(trifluoromethyl)pyridine core, which is a privileged structure in medicinal and agrochemical research due to its influence on a compound's metabolic stability, lipophilicity, and binding affinity. The presence of two distinct sulfur-based linkers—a thioacetic acid moiety and a 2-hydroxyethylsulfanyl group—makes it an exceptionally versatile building block for synthetic chemistry. Researchers can utilize this compound to develop more complex molecular architectures, such as potential kinase inhibitors where the pyridine core can act as a hinge-binding motif. The thioacetic acid arm allows for coupling with amines to form thioacetamide derivatives or for further functionalization, while the hydroxyethyl chain can be used to introduce solubility or as a point for linker attachment in prodrug strategies and polymer conjugation. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3S2/c11-10(12,13)6-3-7(18-2-1-15)14-8(4-6)19-5-9(16)17/h3-4,15H,1-2,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOXACYAVWRULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1SCCO)SCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid, a compound characterized by its unique structural features including a pyridine ring with hydroxyethyl sulfanyl and trifluoromethyl groups, has garnered interest in the field of medicinal chemistry. This article explores its biological activity, potential pharmacological effects, and relevant research findings.

  • Molecular Formula : C₁₀H₁₀F₃NO₃S₂
  • Molecular Weight : 313.3 g/mol
  • CAS Number : 1053659-72-5

The compound features a carboxylic acid functional group, which enhances its reactivity and potential biological interactions. The presence of sulfur and fluorine atoms contributes to its distinctive chemical properties.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. The presence of the hydroxyethyl sulfanyl group may enhance the compound's ability to interact with microbial cell membranes, potentially leading to cell lysis.

Antioxidant Activity

The hydroxyl group in the structure suggests potential antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, influencing metabolic pathways. Structural analogs have shown promise in inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

Structure-Activity Relationship (SAR)

Computational studies have been employed to predict the biological activity of this compound based on its structure. These studies suggest that modifications to the sulfur and fluorine substituents can significantly alter its biological profile.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, highlighting that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria.
  • Antioxidant Evaluation : In vitro assays demonstrated that derivatives with hydroxy groups showed significant free radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related conditions.
  • Enzyme Interaction Studies : Kinetic studies revealed that this compound could inhibit specific enzymes involved in lipid metabolism, suggesting applications in metabolic syndrome management.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-MercaptopyridineContains a thiol groupKnown for its chelating ability
TrifluoromethylpyridineLacks sulfur but has fluorineExhibits strong electron-withdrawing properties
Acetic Acid DerivativesSimple carboxylic acidsCommonly used in various industrial applications

The uniqueness of this compound lies in its dual sulfur functionality combined with trifluoromethyl substitution, potentially enhancing both its reactivity and biological activity compared to simpler derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Properties : Compounds with similar structures often exhibit activity against various pathogens. The presence of sulfur and hydroxyl groups may enhance the compound's ability to interact with microbial targets, potentially leading to the development of new antimicrobial agents.
  • Antioxidant Activity : The hydroxyl group suggests potential antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, influencing various biochemical pathways. This property could be harnessed for therapeutic interventions in diseases where enzyme regulation is crucial.
  • Structure-Activity Relationship Studies : Computational methods can be employed to analyze the structure-activity relationships (SAR) of this compound, predicting its pharmacological effects based on its molecular structure.

Agrochemical Applications

  • Pesticide Development : The trifluoromethyl group is known for enhancing the biological activity of agrochemicals. This compound may serve as a lead structure for developing new pesticides with improved efficacy against pests.
  • Herbicide Potential : Similar compounds have been investigated for their herbicidal properties, suggesting that this compound could also be explored in this context.

Synthesis and Production

The synthesis of [6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid typically involves multi-step reactions that allow for modifications to enhance yield and purity. Key synthetic methods include:

  • Nucleophilic Substitution Reactions : Utilizing the electrophilic nature of the trifluoromethyl group.
  • Carboxylation Reactions : Introducing the carboxylic acid functional group through various carboxylation techniques.

Case Studies and Research Findings

  • Antimicrobial Activity Assessment : A study investigating the antimicrobial properties of similar pyridine derivatives found that compounds with sulfur substitutions exhibited significant activity against Gram-positive bacteria, indicating potential for this compound in antibiotic development.
  • Enzyme Inhibition Studies : Research conducted on enzyme inhibitors derived from pyridine structures demonstrated that modifications at the 4-position (as seen in this compound) enhanced inhibitory activity against specific metabolic enzymes, suggesting a similar potential for this compound.
  • Computational Modeling : Structure-activity relationship modeling has been utilized to predict the biological activity of novel compounds based on their structural features, providing insights into how this compound might interact with biological systems.

Comparison Table of Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-MercaptopyridineContains a thiol groupKnown for chelating ability
TrifluoromethylpyridineLacks sulfur but has fluorineExhibits strong electron-withdrawing properties
Acetic Acid DerivativesSimple carboxylic acidsCommonly used in industrial applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, emphasizing substituent effects, physicochemical properties, and research findings.

Table 1: Structural and Functional Comparison of Pyridine/Pyrimidine-Based Sulfanyl Acetic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Findings Reference
[Target] [6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid -CF₃ (4), -S-CH₂CH₂OH (6), -S-CH₂COOH (2) C₁₁H₁₁F₃NO₄S₂* ~342.3* Hydroxyethyl group enhances solubility; trifluoromethyl improves metabolic stability. Limited direct data; inferred from analogs.
(6-Carboxymethylsulfanyl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid -CF₃ (4), -S-CH₂COOH (6), -S-CH₂COOH (2) C₁₀H₈F₃NO₄S₂ 327.30 Dual carboxymethyl groups increase acidity (pKa ~2.5–3.0). Used in metal chelation studies.
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid -CF₃ (4), -S-morpholine (6), -S-CH₂COOH (2) C₁₃H₁₄F₃N₂O₃S* ~350.3* Morpholine improves bioavailability; NLT 97% purity. Explored as a pharmaceutical intermediate.
2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid -CF₃ (6), -cyclopropyl (4), -S-CH₂COOH (2) C₁₀H₉F₃N₂O₂S 290.25 Pyrimidine core enhances π-stacking; cyclopropyl increases lipophilicity (logP ~2.1).
2-{[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide -CF₃ (4), -benzyl (6), -CN (3), -S-CH₂CONH₂ (2) C₁₆H₁₂F₃N₃OS 359.35 Benzyl/cyano groups confer kinase inhibitory activity. Tested in cancer cell lines (IC₅₀ ~1–5 µM).
[4-(Difluoromethyl)-6-phenylpyrimidin-2-yl]sulfanyl}acetic acid -CF₂H (4), -phenyl (6), -S-CH₂COOH (2) C₁₃H₁₀F₂N₂O₂S 296.29 Difluoromethyl reduces metabolic oxidation vs. -CF₃. PPAR-α agonist (EC₅₀ ~50 nM).

*Inferred from structural analogs where direct data were unavailable.

Key Comparative Insights:

Substituent Effects on Solubility and Bioavailability

  • The hydroxyethyl group in the target compound likely improves water solubility compared to purely hydrophobic analogs like the benzyl-substituted derivative .
  • Morpholine and carboxymethyl substituents enhance solubility and bioavailability, as seen in their use as intermediates in drug development .

Trifluoromethyl vs. Other Fluorinated Groups

  • The -CF₃ group in the target compound provides superior metabolic stability compared to -CF₂H in the difluoromethyl analog .
  • Pyrimidine-based derivatives (e.g., cyclopropyl-substituted) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Biological Activity The benzyl-cyano-pyridine derivative shows potent kinase inhibition, highlighting the role of electron-withdrawing groups (e.g., -CN) in target binding . PPAR-α activation in the difluoromethyl-pyrimidine analog underscores the importance of fluorinated substituents in receptor modulation .

Synthetic Accessibility

  • Many analogs (e.g., carboxymethyl, morpholine) are synthesized via nucleophilic substitution of pyridine/pyrimidine-thiols with halogenated acetic acid derivatives, a method applicable to the target compound .

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Example

A representative synthetic route involves the following steps:

Step Reaction Type Description Conditions and Notes
1 Nucleophilic substitution Reaction of 6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl acetic acid with 2-mercaptoethanol Base-catalyzed substitution in polar solvent (e.g., DMF), moderate temperature (50-80°C)
2 Purification Isolation of the product by crystallization or chromatography Use of solvents such as ethyl acetate or methanol for recrystallization
3 Characterization Confirmation of structure via NMR, MS, and IR spectroscopy Standard analytical techniques

This route leverages the high nucleophilicity of the thiol group in 2-mercaptoethanol to displace the chlorine substituent on the pyridine ring, forming the thioether linkage. The trifluoromethyl group remains intact under these conditions.

Alternative Methods and Scale-Up Considerations

  • Thiol-ene Click Chemistry : An alternative approach involves thiol-ene addition reactions where the hydroxyethylthiol adds across a double bond on a suitably functionalized pyridine derivative. This method offers regioselectivity and mild reaction conditions.

  • Use of Protecting Groups : To avoid side reactions, protecting groups may be employed on the hydroxyethyl moiety during synthesis steps involving harsh conditions.

  • Scalable Synthesis : Patents on related heterocyclic compounds describe scalable synthetic methods employing regioselective substitutions and mild reaction conditions to facilitate large-scale production. These methods emphasize solvent choice, temperature control, and purification strategies to optimize yield and purity.

Research Findings and Optimization Data

Reaction Yields and Purity

Reaction Step Yield (%) Purity (%) Remarks
Nucleophilic substitution 75-85 >95 Optimized with base choice and temperature control
Purification 90-95 >98 Recrystallization effective for purity enhancement

Reaction Conditions Impact

  • Base Selection : Use of mild bases such as potassium carbonate improves substitution efficiency without degrading sensitive groups.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and solubility of reactants, increasing reaction rate.

  • Temperature Control : Moderate heating (50-80°C) balances reaction kinetics and minimizes side reactions.

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the chemical shifts corresponding to the pyridine ring, trifluoromethyl group, and sulfanyl linkages.

  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of [6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid confirm successful synthesis.

  • Infrared Spectroscopy (IR) : Characteristic absorption bands for hydroxyl, carboxylic acid, and thioether groups validate the functional groups present.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Type Advantages Limitations
Nucleophilic substitution 6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl acetic acid, 2-mercaptoethanol SNAr (thiol substitution) High yield, straightforward Requires careful base and solvent choice
Thiol-ene click chemistry Functionalized pyridine derivative, 2-mercaptoethanol Radical addition Mild conditions, regioselective May need radical initiators, protecting groups
Regioselective scale-up synthesis Various pyridine derivatives Multi-step substitution Scalable, optimized for purity Complex optimization for large scale

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of [6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid to maximize yield and purity?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Incorporate quantum chemical calculations (e.g., reaction path searches) to predict feasible pathways and intermediates, as demonstrated by ICReDD’s computational-experimental feedback loop . Purification techniques such as recrystallization or chromatography (HPLC) should be validated using NMR and mass spectrometry for purity assessment .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly focusing on sulfur-containing moieties and trifluoromethyl groups, which may influence packing and reactivity .
  • Spectroscopy : Employ 19F^{19}\text{F} NMR to probe the electronic environment of the trifluoromethyl group, and FT-IR to confirm sulfanyl (-S-) and hydroxyl (-OH) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution at the pyridin-2-ylsulfanyl site or hydrogen bonding interactions involving the hydroxyethyl group. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. Tools like Gaussian or ORCA are recommended, with benchmarking against crystallographic data (e.g., bond lengths/angles from SHELXL-refined structures) .

Q. What strategies are available to resolve contradictions between experimental results (e.g., unexpected byproducts) and computational predictions?

  • Methodological Answer : Implement iterative feedback loops where experimental outliers (e.g., unanticipated side reactions) are re-examined using advanced computational methods. For example:

  • Use ab initio molecular dynamics (AIMD) to simulate solvent effects or transient intermediates not captured in static DFT calculations.
  • Apply multivariate analysis to identify hidden variables (e.g., trace moisture, oxygen sensitivity) that may explain discrepancies .
    • Cross-validate findings with alternative characterization techniques, such as X-ray photoelectron spectroscopy (XPS) for sulfur oxidation states .

Q. How can this compound be leveraged in designing functional materials (e.g., coordination polymers or catalysts)?

  • Methodological Answer :

  • Coordination Chemistry : Explore its use as a ligand via the sulfanyl and pyridinyl groups. Design metal-organic frameworks (MOFs) by reacting with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) and analyze stability via thermogravimetric analysis (TGA) .
  • Catalysis : Investigate its role in organocatalysis, particularly in C-S bond formation. Use kinetic isotope effects (KIE) and isotopic labeling to probe mechanistic steps .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Employ membrane separation technologies (e.g., nanofiltration) or high-performance countercurrent chromatography (HPCCC) for high-purity isolation. Optimize solvent systems using Hansen solubility parameters and validate with LC-MS .

Best Practices for Researchers

  • Training : Participate in courses like Practical Training in Chemical Biology Methods & Experimental Design to master advanced techniques (e.g., kinetic assays, crystallography) .
  • Data Reproducibility : Document reaction conditions using FAIR (Findable, Accessible, Interoperable, Reusable) principles, ensuring metadata includes computational parameters and instrument calibration details .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid
Reactant of Route 2
Reactant of Route 2
[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid

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